molecular formula C15H14O3 B1300056 Methyl 4-[3-(hydroxymethyl)phenyl]benzoate CAS No. 223126-96-3

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate

Cat. No. B1300056
CAS RN: 223126-96-3
M. Wt: 242.27 g/mol
InChI Key: AOLDHHIJNRNIEB-UHFFFAOYSA-N
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Description

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It is an ester, which is a class of compounds that are derived from carboxylic acids . This compound contains a total of 36 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a benzoate group . The compound has a molecular weight of 228.24 .


Physical And Chemical Properties Analysis

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a solid compound with a melting point of 153-157 °C . It has a molecular weight of 228.24 .

Scientific Research Applications

Synthesis of Primary and Secondary Amides

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate: is utilized in the synthesis of primary and secondary amides. This process is significant because amides are fundamental compounds in various fields, including medicine, biochemistry, and materials science . The compound serves as a starting material for reactions with alkali metal amidoboranes, leading to the formation of amides through a direct amidation process that is both rapid and chemoselective .

Intermediate for Pesticide Production

The compound is an intermediate in the synthesis of certain pesticides. Specifically, it is used in the production of bifenthrin, a widely used pyrethroid insecticide . The synthesis involves a Grignard reaction followed by a condensation process, highlighting the compound’s role in creating effective pest control solutions.

Organic Synthesis Research

This compound is also valuable in organic synthesis research. It can be used to study various organic reactions, including nucleophilic addition and proton transfer-induced elimination reactions. The insights gained from such studies can lead to the development of new synthetic methods and the discovery of novel reaction mechanisms .

Safety and Hazards

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLDHHIJNRNIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362616
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223126-96-3
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (132 mg) was added to a solution of methyl 3′-formylbiphenyl-4-carboxylate (720 mg), which is the product of Reference example 14(a), in ethanol (50 ml) at ambient temperature. The mixture was stirred under an atmosphere of nitrogen for 50 minutes. The reaction mixture was quenched with 50% acetic acid and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to afford the desired compound (522 mg) as colorless crystals.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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